(5E)-5-(furan-2-ylmethylidene)-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(furan-2-ylmethylidene)-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a furan ring, a piperazine moiety, and a thiazolidinone core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(furan-2-ylmethylidene)-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the furan and piperazine groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(furan-2-ylmethylidene)-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the furan ring or the thiazolidinone core.
Reduction: Typically targets the thiazolidinone core, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds or organometallic reagents in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce thiazolidinone alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, (5E)-5-(furan-2-ylmethylidene)-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antifungal, and anticancer activities.
Medicine
The compound is being investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of (5E)-5-(furan-2-ylmethylidene)-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: Shares a similar aromatic structure but lacks the thiazolidinone core.
Cresol: Another aromatic compound with different functional groups and properties.
Uniqueness
What sets (5E)-5-(furan-2-ylmethylidene)-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one apart is its combination of a furan ring, a piperazine moiety, and a thiazolidinone core. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C20H21N3O2S2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21N3O2S2/c1-15-4-2-5-16(12-15)22-9-7-21(8-10-22)14-23-19(24)18(27-20(23)26)13-17-6-3-11-25-17/h2-6,11-13H,7-10,14H2,1H3/b18-13+ |
InChI Key |
OYSFKYLDMGCQMO-QGOAFFKASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC=CO4)/SC3=S |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CN3C(=O)C(=CC4=CC=CO4)SC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.